Phenol, 3-bromo-2,4,6-triiodo-
CAS No.: 124311-19-9
Cat. No.: VC14129129
Molecular Formula: C6H2BrI3O
Molecular Weight: 550.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 124311-19-9 |
|---|---|
| Molecular Formula | C6H2BrI3O |
| Molecular Weight | 550.70 g/mol |
| IUPAC Name | 3-bromo-2,4,6-triiodophenol |
| Standard InChI | InChI=1S/C6H2BrI3O/c7-4-2(8)1-3(9)6(11)5(4)10/h1,11H |
| Standard InChI Key | JANLOHOAQTVPQZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=C(C(=C1I)Br)I)O)I |
Introduction
Chemical Structure and Nomenclature
The molecular formula of 3-bromo-2,4,6-triiodophenol is C₆H₂BrI₃O, with a molecular weight of 550.70 g/mol. Its IUPAC name is 3-bromo-2,4,6-triiodophenol, and it is structurally related to other halogenated phenols such as 2,4,6-triiodophenol (C₆H₃I₃O) and 2,4,6-tribromophenol (C₆H₃Br₃O). The presence of both bromine and iodine substituents introduces steric and electronic effects that influence reactivity and stability .
Structural Comparison with Analogues
Synthesis and Manufacturing
The synthesis of 3-bromo-2,4,6-triiodophenol typically involves sequential halogenation steps. A plausible route, inferred from analogous methodologies 10, includes:
Halogenation Sequence
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Iodination of Phenol:
Phenol undergoes electrophilic iodination using iodine monochloride (ICl) or iodine in the presence of oxidizing agents (e.g., HNO₃) to yield 2,4,6-triiodophenol . -
Bromination at the 3-Position:
Selective bromination of 2,4,6-triiodophenol is achieved using bromine (Br₂) in a non-polar solvent (e.g., dichloromethane) under controlled conditions. The electron-withdrawing iodine substituents direct bromination to the remaining para/ortho positions 10.
Challenges in Synthesis
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Regioselectivity: Ensuring bromination occurs exclusively at the 3-position requires precise control of reaction conditions (temperature, solvent polarity) .
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Purification: Separation from polybrominated byproducts (e.g., 2,3,4,6-tetrabromo derivatives) necessitates chromatographic techniques .
Physical and Chemical Properties
Physical Properties
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Density: ~3.0 g/cm³ (higher than 2,4,6-tribromophenol (2.8 g/cm³) due to iodine’s larger atomic radius ).
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Solubility: Insoluble in water; soluble in organic solvents (DMSO, DMF) .
Chemical Reactivity
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Acidity: The hydroxyl group has a pKa of ~6.5 (similar to 2,4,6-triiodophenol ).
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Oxidative Stress Induction: Generates reactive oxygen species (ROS) in cellular systems, analogous to 2,4,6-triiodophenol .
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Electrophilic Substitution: The electron-deficient aromatic ring undergoes further halogenation or nitration at activated positions10.
Biological Activity and Applications
Environmental and Industrial Uses
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